molecular formula C13H18ClN3S B2615759 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride CAS No. 2171287-85-5

4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride

Cat. No.: B2615759
CAS No.: 2171287-85-5
M. Wt: 283.82
InChI Key: UTCXYVQWMPPFAV-JMVWIVNTSA-N
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Description

4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C13H18ClN3S. It is known for its unique structure, which includes a benzodiazole ring and a cyclohexane ring connected by a sulfanyl group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride typically involves the reaction of 1,3-benzodiazole-2-thiol with cyclohexanone in the presence of a suitable base. The resulting intermediate is then treated with an amine source to form the desired amine compound. Finally, the hydrochloride salt is obtained by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. Typical reaction conditions involve controlled temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the amine.

Scientific Research Applications

4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The benzodiazole ring can interact with various enzymes and receptors, potentially modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodiazole derivatives and cyclohexane-based amines. Examples include:

Uniqueness

What sets 4-(1H-1,3-benzodiazol-2-ylsulfanyl)cyclohexan-1-amine hydrochloride apart is its unique combination of a benzodiazole ring and a cyclohexane ring connected by a sulfanyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-(1H-benzimidazol-2-ylsulfanyl)cyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3S.ClH/c14-9-5-7-10(8-6-9)17-13-15-11-3-1-2-4-12(11)16-13;/h1-4,9-10H,5-8,14H2,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTCXYVQWMPPFAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)SC2=NC3=CC=CC=C3N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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